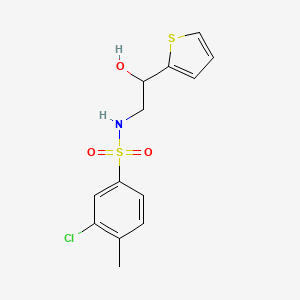

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

Description

3-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and a 2-hydroxy-2-(thiophen-2-yl)ethylamine moiety.

Properties

IUPAC Name |

3-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S2/c1-9-4-5-10(7-11(9)14)20(17,18)15-8-12(16)13-3-2-6-19-13/h2-7,12,15-16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWDJSBIGGCCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.

Introduction of the Thiophene Ring: The next step involves the reaction of the intermediate with thiophene-2-carbaldehyde under basic conditions to form the corresponding Schiff base.

Reduction and Chlorination: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, followed by chlorination using thionyl chloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst

Substitution: Amines, thiols

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted sulfonamides

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anti-depressant due to its structural similarity to known antidepressant molecules.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The thiophene ring may also interact with specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound differs from analogs in substituent positions and functional groups, which critically affect physicochemical properties. Key comparisons include:

Table 1: Substituent and Molecular Data Comparison

Key Observations :

- Positional Isomerism: The target compound and BG14323 () are positional isomers, differing in the methyl group (4- vs. 2-position) and thiophene substitution (2-yl vs. 3-yl).

- Functional Group Impact : The hydroxyethyl group in the target compound enhances hydrophilicity compared to methoxy () or methylthio () substituents. Thiophene rings () contribute aromatic electron density, whereas furan () introduces oxygen-based polarity .

Physicochemical Properties

Table 2: Physical Properties and Characterization

Research Findings :

- Melting Points : Compound 11 () exhibits a high melting point (177–180°C), attributed to crystalline packing enhanced by chlorobenzo and imidazole-thiol groups . The target compound’s melting point is unreported but may be lower due to the flexible hydroxyethyl chain.

- Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to methoxy () or non-polar methylthio derivatives ().

Biological Activity

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, cytotoxic, and pharmacological properties, supported by relevant case studies and research findings.

- Molecular Formula : C13H14ClN1O3S

- Molecular Weight : 303.77 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities which can be categorized as follows:

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. A study evaluated the compound against various bacterial strains and fungi, demonstrating effective inhibition of growth at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The compound showed promising results in inducing apoptosis in breast cancer cells, with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest in G2/M phase |

Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives against resistant strains of bacteria. The results indicated that modifications to the sulfonamide structure significantly enhanced antimicrobial activity, positioning compounds like this compound as potential candidates for treating resistant infections.

- Cancer Therapeutics : Another research effort focused on the cytotoxic effects of this compound against glioblastoma multiforme cells. The study concluded that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy.

Pharmacological Potential

The pharmacological profile of this compound indicates potential applications beyond antimicrobial and anticancer activities. Preliminary studies suggest possible anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.